3-Amino-4-fluorophenylboronic acid
Overview
Description
3-Amino-4-fluorophenylboronic acid is a compound of interest due to its potential applications in the synthesis of biologically active compounds and its use as a pharmaceutical agent. It is a derivative of boronic acid, which is widely utilized in various chemical reactions such as Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions, among others . The presence of both an amino and a fluorine substituent on the phenyl ring makes it a versatile building block in organic synthesis.
Synthesis Analysis
The synthesis of amino-3-fluorophenyl boronic acid derivatives can be achieved through a multi-step process starting from halogenated anilines. For instance, 4-bromo-2-fluoroaniline can be used as a starting material, where the amine group is protected followed by a lithium-bromine exchange reaction. Subsequent addition of trimethyl borate and acidic hydrolysis yields the desired boronic acid with a moderate yield of 47% . This method demonstrates the feasibility of synthesizing such compounds, which can be further functionalized for various applications.
Molecular Structure Analysis
The molecular structure of 3-amino-4-fluorophenylboronic acid derivatives has been characterized by X-ray crystallography, revealing the spatial arrangement of atoms within the molecule . Additionally, computational methods such as DFT have been employed to model the vibrational and electronic structure of related compounds, providing insights into their intra- and intermolecular interactions . These studies are crucial for understanding the reactivity and binding properties of the molecule.
Chemical Reactions Analysis
Boronic acids, including 3-amino-4-fluorophenylboronic acid, participate in diverse chemical reactions. They can react with secondary amines to form benzoxaboroles or boroxins, depending on the structure of the amines . Furthermore, they can undergo Schiff base formation with amino sugars and aminoglycosides, leading to zwitterionic species that have enhanced stability due to electrostatic stabilization . These reactions are significant for the development of new pharmaceuticals and sensing materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-4-fluorophenylboronic acid derivatives are influenced by their functional groups. The boronic acid moiety has a relatively low pKa value, which is advantageous for applications that require operation at physiological pH, such as glucose sensing materials . The presence of the fluorine atom can affect the acidity and reactivity of the molecule, as seen in other fluorinated compounds . Understanding these properties is essential for the practical use of these compounds in various chemical and biological contexts.
Scientific Research Applications
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3-Amino-4-fluorophenylboronic acid is a versatile chemical compound used in various scientific research. It’s a white to light brown powder or solid with a molecular formula of C6H7BFNO2 .
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This compound is used in the field of organic chemistry and medicinal chemistry . It’s often used as a reactant in coupling reactions .
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One specific application of this compound is in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . This involves palladium-catalyzed cross-couplings .
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Another application is in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .
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As for the results or outcomes obtained, the specifics would again depend on the particular application. For example, in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, the outcome would be the successful creation of these new compounds .
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Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls : This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
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Synthesis of o-Phenylphenols : It’s also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
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Coupling Reactions : 3-Amino-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
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Synthesis of Biologically Active Terphenyls : This compound is used to make novel biologically active terphenyls .
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Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls : This compound has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
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Synthesis of o-Phenylphenols : It’s also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
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Coupling Reactions : 3-Amino-4-fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
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Synthesis of Biologically Active Terphenyls : This compound is used to make novel biologically active terphenyls .
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Hydrochloride Form : The hydrochloride form of this compound is available and can be used in various chemical reactions .
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Pinacol Ester Form : The pinacol ester form of this compound is also available and can be used in different chemical reactions .
Safety And Hazards
properties
IUPAC Name |
(3-amino-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620707 | |
Record name | (3-Amino-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-fluorophenylboronic acid | |
CAS RN |
873566-75-7 | |
Record name | (3-Amino-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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